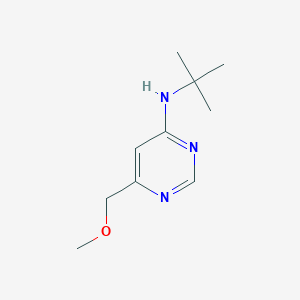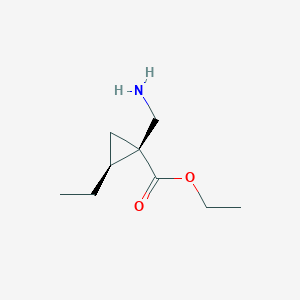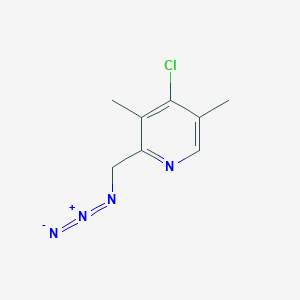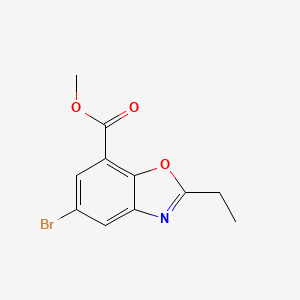![molecular formula C7H16Cl2N2 B1485970 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 2206823-24-5](/img/structure/B1485970.png)
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Descripción general
Descripción
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, commonly referred to as 3a-MOPD, is a synthetic compound with a unique structure that has been studied for its potential applications in various scientific fields. 3a-MOPD is a colorless, crystalline solid that has a melting point of 164°C and a boiling point of 194°C. It is soluble in water, ethanol, and acetone and is insoluble in ether and benzene. Structurally, 3a-MOPD is composed of a 3a-methyloctahydropyrrolo[3,4-c]pyrrole ring system with two chlorine atoms attached to the nitrogen and oxygen atoms of the ring.
Aplicaciones Científicas De Investigación
3a-MOPD has been studied for its potential applications in various scientific fields. It has been used as a model compound for studying the structure-activity relationships of synthetic compounds, as well as for investigating the biological effects of such compounds. It has also been studied for its potential as an antioxidant and anticancer agent. In addition, 3a-MOPD has been used as a building block for the synthesis of other compounds with potential applications in the fields of biochemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of 3a-MOPD is not yet fully understood. However, it is believed that 3a-MOPD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX by 3a-MOPD leads to the inhibition of prostaglandin synthesis, which can have various effects on the body.
Biochemical and Physiological Effects
3a-MOPD has been studied for its potential to treat various diseases and conditions. It has been shown to inhibit the growth of cancer cells in vitro and has been studied for its potential as an anticancer agent. It has also been studied for its potential to reduce inflammation and pain, as well as its potential to reduce the risk of cardiovascular disease. In addition, 3a-MOPD has been studied for its potential to reduce oxidative stress and to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3a-MOPD in laboratory experiments include its relatively low cost and its ease of synthesis. Additionally, 3a-MOPD is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 3a-MOPD in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 3a-MOPD should focus on further elucidating its mechanism of action, as well as its potential applications in various fields. Additionally, further research should be conducted to determine the optimal dosage and administration of 3a-MOPD for various conditions. Additionally, further research should be conducted to investigate the potential side effects of 3a-MOPD and to determine if there are any potential interactions with other drugs or supplements. Finally, further research should be conducted to investigate the potential applications of 3a-MOPD in the fields of biochemistry, pharmacology, and drug discovery.
Propiedades
IUPAC Name |
3a-methyl-2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-7-4-8-2-6(7)3-9-5-7;;/h6,8-9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQIPLKTQNRTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Oxan-4-yl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485890.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)





![N-[(1-fluorocyclopentyl)methyl]cyclobutanamine](/img/structure/B1485902.png)

![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)


![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)
